molecular formula C12H11N3O5 B2881771 1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid CAS No. 1856018-67-1

1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No. B2881771
CAS RN: 1856018-67-1
M. Wt: 277.236
InChI Key: VUNRRRJDRNDHOX-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also has a carboxylic acid group (-COOH), a nitro group (-NO2), and a methoxybenzyl group (CH2OC6H4CH3) attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms. The carboxylic acid group is polar and can form hydrogen bonds, the nitro group is also highly polar and the methoxybenzyl group is a large, bulky group .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases or alcohol. The nitro group could be reduced to an amine. The methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the carboxylic acid and the nitro group would likely make it polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological molecules in the body to produce a therapeutic effect .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. This could include wearing personal protective equipment and avoiding inhalation or contact with skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has therapeutic properties, for example, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied for use in chemical synthesis .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-9-4-2-8(3-5-9)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNRRRJDRNDHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

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